molecular formula C10H16BrClNO3P B1421409 Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride CAS No. 1000400-92-9

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride

Cat. No.: B1421409
CAS No.: 1000400-92-9
M. Wt: 344.57 g/mol
InChI Key: DIMLQTYSAQOFAL-UHFFFAOYSA-N
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Description

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride is a chemical compound with the molecular formula C10H16BrClNO3P It is a derivative of pyridine, featuring a bromine atom at the 5-position and a phosphonate group attached to the 2-position via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride typically involves the following steps:

  • Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Formation of Phosphonate Ester: : The brominated pyridine is then reacted with diethyl phosphite (P(OEt)3) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This step introduces the phosphonate group at the 2-position via a nucleophilic substitution reaction.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient mixing, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

  • Oxidation and Reduction: : The phosphonate group can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

  • Hydrolysis: : The ester bonds in the phosphonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (RSK) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized phosphonate derivatives.

    Reduction: Reduced phosphonate derivatives.

    Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving phosphonate metabolism.

  • Industry: : Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The bromine atom and phosphonate group play crucial roles in binding to the active site of the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride can be compared with other similar compounds, such as:

  • Diethyl [(5-chloropyridin-2-yl)methyl]phosphonate: : Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

  • Diethyl [(5-fluoropyridin-2-yl)methyl]phosphonate: : Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.

  • Diethyl [(5-iodopyridin-2-yl)methyl]phosphonate:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of halogenated phosphonate derivatives in scientific research.

Properties

IUPAC Name

5-bromo-2-(diethoxyphosphorylmethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrNO3P.ClH/c1-3-14-16(13,15-4-2)8-10-6-5-9(11)7-12-10;/h5-7H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMLQTYSAQOFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=NC=C(C=C1)Br)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000400-92-9
Record name Phosphonic acid, P-[(5-bromo-2-pyridinyl)methyl]-, diethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000400-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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